- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992

Cas no 93413-44-6 (S-Venlafaxine)

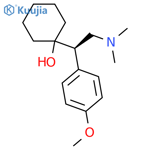

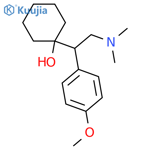

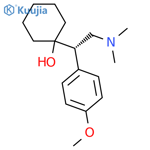

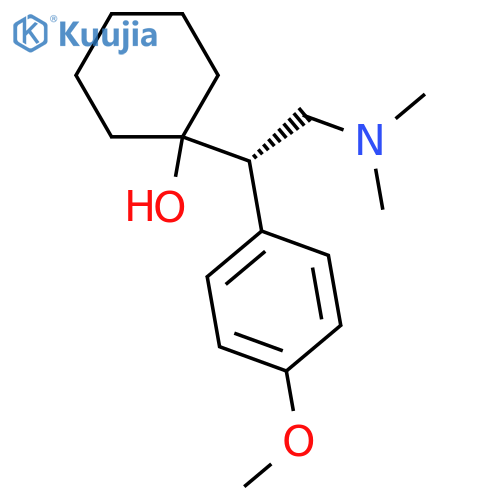

S-Venlafaxine structure

Nome do Produto:S-Venlafaxine

N.o CAS:93413-44-6

MF:C17H27NO2

MW:277.401785135269

CID:801326

S-Venlafaxine Propriedades químicas e físicas

Nomes e Identificadores

-

- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-

- S-Venlafaxine

- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- (-)-Venlafaxine

- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol

- (S)-VENLAFAXINE

- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL

- BIDD:GT0838

- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol

- R-venlafaxine

- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)

-

- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1

- Chave InChI: PNVNVHUZROJLTJ-MRXNPFEDSA-N

- SMILES: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

Propriedades Computadas

- Massa Exacta: 277.204179g/mol

- Carga de Superfície: 0

- XLogP3: 2.9

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 5

- Massa monoisotópica: 277.204179g/mol

- Massa monoisotópica: 277.204179g/mol

- Superfície polar topológica: 32.7Ų

- Contagem de Átomos Pesados: 20

- Complexidade: 279

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Ponto de Fusão: 102-104°C

- PSA: 32.70000

- LogP: 3.03560

S-Venlafaxine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-208330-5mg |

S-Venlafaxine, |

93413-44-6 | 5mg |

¥3234.00 | 2023-09-05 | ||

| TRC | V120008-5mg |

S-Venlafaxine |

93413-44-6 | 5mg |

$ 265.00 | 2023-09-05 | ||

| TRC | V120008-2mg |

S-Venlafaxine |

93413-44-6 | 2mg |

$ 190.00 | 2023-04-16 | ||

| Apollo Scientific | BICR388-10mg |

(S)-Venlafaxine |

93413-44-6 | 10mg |

£386.00 | 2024-07-20 | ||

| Apollo Scientific | BICR388-25mg |

(S)-Venlafaxine |

93413-44-6 | 25mg |

£727.00 | 2024-07-20 | ||

| Apollo Scientific | BICR388-50mg |

(S)-Venlafaxine |

93413-44-6 | 50mg |

£1136.00 | 2024-07-20 | ||

| TRC | V120008-50mg |

S-Venlafaxine |

93413-44-6 | 50mg |

$ 1777.00 | 2023-09-05 | ||

| ChemScence | CS-0131886-1mg |

(S)-Venlafaxine |

93413-44-6 | 1mg |

$120.0 | 2022-04-26 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |

(S)-Venlafaxine |

93413-44-6 | ≥98% | 5mg |

¥3,150.00 | 2022-09-28 | |

| TRC | V120008-10mg |

S-Venlafaxine |

93413-44-6 | 10mg |

$ 526.00 | 2023-09-05 |

S-Venlafaxine Método de produção

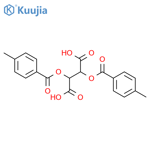

Synthetic Routes 1

Condições de reacção

1.1 48 h, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

Referência

Synthetic Routes 2

Condições de reacção

Referência

- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

Referência

- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled

Referência

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C

1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C

1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C

Referência

- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

Referência

- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux

Referência

- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

Referência

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

Referência

- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

Referência

- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Synthetic Routes 12

Condições de reacção

Referência

- Phenethylamine derivatives and intermediates, European Patent Organization, , ,

Synthetic Routes 13

Condições de reacção

Referência

- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

Referência

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate ; 15 min

1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C

1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate ; 15 min

1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C

1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C

Referência

- Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst, Tetrahedron Letters, 2013, 54(17), 2137-2139

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt

Referência

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Referência

- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,

S-Venlafaxine Raw materials

- (-)-Di-p-toluoyl-L-tartaric Acid

- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid

- S-Venlafaxine

- D,L-Venlafaxine

- R-Venlafaxine

S-Venlafaxine Preparation Products

S-Venlafaxine Literatura Relacionada

-

Huw M. L. Davies,Aiwu Ni Chem. Commun. 2006 3110

-

Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Liangwei Du,Xiaoling Wei,Xiangrong Lei,Lisheng Wang,Qi Gong,Xiaojun Wang Anal. Methods 2014 6 1108

-

Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881

93413-44-6 (S-Venlafaxine) Produtos relacionados

- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

Fornecedores recomendados

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel